![molecular formula C14H12N4O3 B1392551 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1242864-16-9](/img/structure/B1392551.png)
7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” are not explicitly provided in the available resources .Aplicaciones Científicas De Investigación
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine derivatives, including the compound , have shown potential in the field of neuroprotection, which is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective and anti-inflammatory properties of these compounds have been demonstrated through various studies, including cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking . These compounds can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, indicating their potential as neuroprotective and anti-neuroinflammatory agents .
Anticancer Activity
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer properties. They have been evaluated for their in vitro anti-cancer activity and have shown significant activity against various cancer cell lines . The compound’s structure allows it to interact with cancer cells, potentially inhibiting growth and inducing apoptosis, making it a candidate for further research in cancer therapy .
Anti-inflammatory Agents
The anti-inflammatory properties of pyrimidine derivatives make them suitable candidates for the development of new anti-inflammatory drugs. These compounds have been tested for their in vivo anti-inflammatory activity and have shown promising results comparable to standard anti-inflammatory medications . This suggests their potential use in treating conditions characterized by inflammation .
Antioxidant Properties
Pyrimidine derivatives have also been studied for their antioxidant activity. They have been subjected to standard free radical scavenging assays and have shown significant antioxidant activity . This property is beneficial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .
Antiviral Agents
The antiviral activity of pyrimidine derivatives has been explored, with some compounds exhibiting substantial antiviral activity . This opens up possibilities for these compounds to be used in the development of new antiviral drugs, especially in the context of emerging viral infections .
Synthesis of Pharmaceutical Intermediates
Pyrimidine derivatives serve as important intermediates in the synthesis of various pharmaceutical compounds. For instance, they are used in the preparation of Janus kinase inhibitors and as intermediates in the synthesis of Baricitinib, a medication used for treating rheumatoid arthritis . This highlights the compound’s role in the pharmaceutical industry, not only as a potential medication but also as a crucial component in drug synthesis .
Mecanismo De Acción
Target of Action
It is suggested that pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
It is suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It is suggested that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may have a role in these pathways.
Result of Action
The compound has shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-18-12-10(13(19)17-14(18)20)7-15-11(16-12)8-3-5-9(21-2)6-4-8/h3-7H,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVKVGQIGVWEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
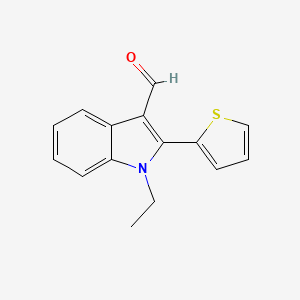
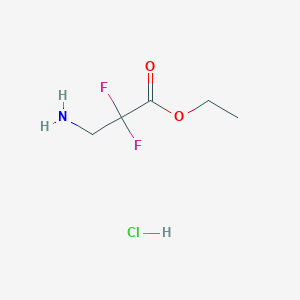
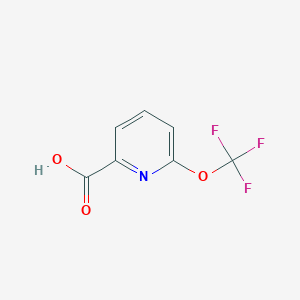
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)

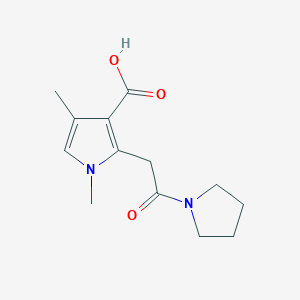

![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)

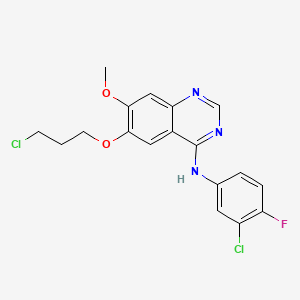
![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)
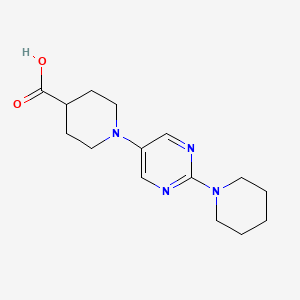
![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)